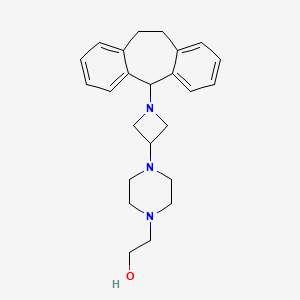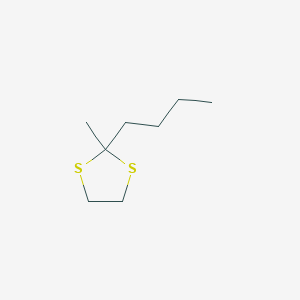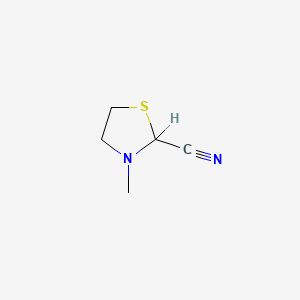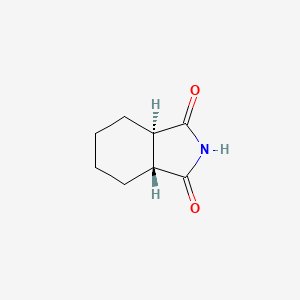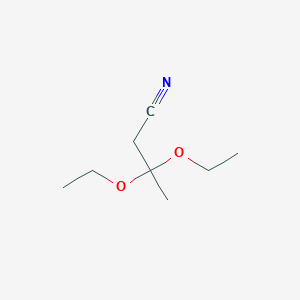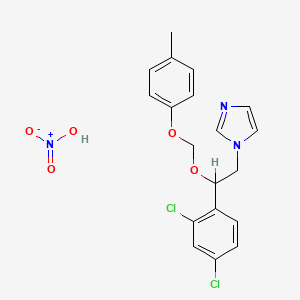![molecular formula C9H12 B14460274 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 68757-94-8](/img/structure/B14460274.png)
7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon with a unique structure that features two methyl groups attached to the seventh carbon of the bicyclo[221]hepta-2,5-diene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with maleic anhydride, followed by decarboxylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Reduction: Hydrogenation reactions can reduce the double bonds in the bicyclic system, leading to saturated derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the compound, often at the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in carbon tetrachloride or other non-polar solvents.
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the strained ring system and the presence of double bonds make it highly reactive. The compound can act as a dienophile in Diels-Alder reactions or undergo electrophilic addition reactions due to the electron-rich double bonds .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the methyl groups at the seventh carbon, making it less sterically hindered and slightly less reactive.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Contains oxygen in the ring system, leading to different reactivity and applications.
Uniqueness: 7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the two methyl groups, which introduce steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors in chemical reactions and for designing molecules with specific properties .
Eigenschaften
CAS-Nummer |
68757-94-8 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
7,7-dimethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-9(2)7-3-4-8(9)6-5-7/h3-8H,1-2H3 |
InChI-Schlüssel |
QTWUNHIZBRJBGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C=CC1C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


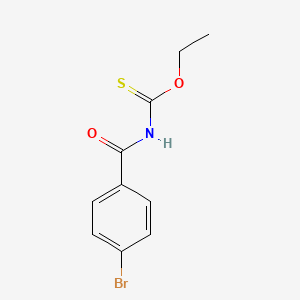
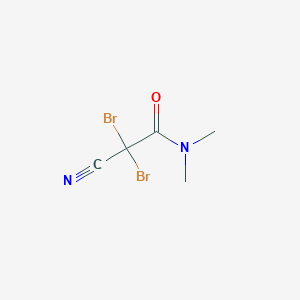
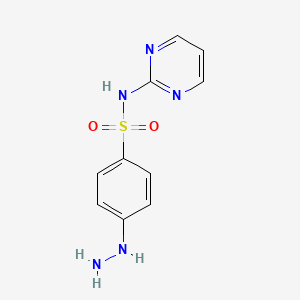
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
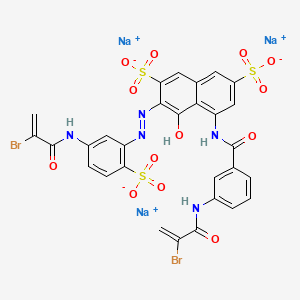
![N-Acetyl-3-(4-oxo-3-{2-[4-(phosphonomethyl)phenyl]hydrazinylidene}cyclohexa-1,5-dien-1-yl)-D-alanine](/img/structure/B14460225.png)
